2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE
Overview
Description
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring attached to an oxoacetaldehyde group, which imparts unique chemical properties to the molecule.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in cellular function .
Biochemical Pathways
2-Oxo-2-(1-naphthyl)ethanal may be involved in various biochemical pathways. For instance, it may participate in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, a class of compounds with multiple therapeutic and pharmacological activities . The synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as antimicrobial, antiviral, anticancer, and anti-inflammatory actions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxo-2-(1-naphthyl)ethanal. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
The synthesis of 2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding naphthoyl chloride. This intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield this compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form naphthalene-1,2-dicarboxylic acid using oxidizing agents such as potassium permanganate. Reduction of the compound with sodium borohydride can yield 2-(naphthalen-1-yl)ethanol.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant properties. In medicine, naphthalene derivatives, including this compound, are investigated for their potential use as therapeutic agents due to their cytotoxic and anti-inflammatory activities. Additionally, this compound finds applications in the industry as an intermediate in the synthesis of dyes, pigments, and other organic materials .
Comparison with Similar Compounds
2-(NAPHTHALEN-1-YL)-2-OXOACETALDEHYDE can be compared with other naphthalene derivatives, such as 1-naphthaldehyde and 2-naphthaldehyde. While these compounds share a similar naphthalene core structure, the presence of different functional groups imparts distinct chemical properties and reactivity. For instance, 1-naphthaldehyde is primarily used in the synthesis of fragrances and flavors, whereas 2-naphthaldehyde is used in the production of dyes and pigments. The unique combination of the naphthalene ring and the oxoacetaldehyde group in this compound makes it a versatile compound with a wide range of applications .
Properties
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUUAKJFDJVFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304044 | |
Record name | α-Oxo-1-naphthaleneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63464-85-7 | |
Record name | α-Oxo-1-naphthaleneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63464-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Oxo-1-naphthaleneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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